molecular formula C11H13NO B12275636 (2R)-1-Benzylazetidine-2-carbaldehyde

(2R)-1-Benzylazetidine-2-carbaldehyde

Cat. No.: B12275636
M. Wt: 175.23 g/mol
InChI Key: MVPBOUZUYOUOQY-LLVKDONJSA-N
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Description

(2R)-1-Benzylazetidine-2-carbaldehyde is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an aldehyde group at the second carbon atom. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2R)-1-benzylazetidine-2-carbaldehyde

InChI

InChI=1S/C11H13NO/c13-9-11-6-7-12(11)8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2/t11-/m1/s1

InChI Key

MVPBOUZUYOUOQY-LLVKDONJSA-N

Isomeric SMILES

C1CN([C@H]1C=O)CC2=CC=CC=C2

Canonical SMILES

C1CN(C1C=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Benzylazetidine-2-carbaldehyde typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of N-benzyl-2-aminoethanol with a suitable dehydrating agent.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions. For example, the oxidation of the corresponding alcohol (2R)-1-Benzylazetidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde.

Industrial Production Methods

Industrial production methods for (2R)-1-Benzylazetidine-2-carbaldehyde may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Benzylazetidine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in substitution reactions, such as nucleophilic substitution, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: (2R)-1-Benzylazetidine-2-carboxylic acid.

    Reduction: (2R)-1-Benzylazetidine-2-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(2R)-1-Benzylazetidine-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-1-Benzylazetidine-2-carbaldehyde depends on its specific interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within target molecules. The azetidine ring’s strained structure can also influence its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Benzylazetidine-2-carbaldehyde: The enantiomer of (2R)-1-Benzylazetidine-2-carbaldehyde, differing only in the stereochemistry at the second carbon atom.

    1-Benzylpyrrolidine-2-carbaldehyde: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

    1-Benzylazetidine-2-carboxylic acid: The oxidized form of (2R)-1-Benzylazetidine-2-carbaldehyde, with a carboxylic acid group instead of an aldehyde group.

Uniqueness

(2R)-1-Benzylazetidine-2-carbaldehyde is unique due to its specific stereochemistry and the presence of both a benzyl group and an aldehyde group on a four-membered azetidine ring

Biological Activity

(2R)-1-Benzylazetidine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, and explores its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

(2R)-1-Benzylazetidine-2-carbaldehyde is characterized by its azetidine ring structure, which can influence its interaction with biological targets. The compound's stereochemistry plays a crucial role in its biological activity, making it a valuable subject for research.

Antimicrobial Activity

Research indicates that (2R)-1-benzylazetidine-2-carbaldehyde exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of pathogens:

  • Bacterial Strains : The compound has been tested against several bacterial strains, demonstrating varying degrees of inhibition. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli.
  • Fungal Inhibition : Its antifungal activity was evaluated against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 µg/mL depending on structural modifications and concentration levels .

Anticancer Properties

The anticancer potential of (2R)-1-benzylazetidine-2-carbaldehyde has also been explored, particularly in relation to its antiproliferative effects on cancer cell lines:

  • Cell Lines Tested : Studies have assessed its impact on HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer) cell lines. The compound exhibited varying levels of cytotoxicity, suggesting potential as an anticancer agent .
  • Mechanism of Action : The mechanism involves the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

The biological activity of (2R)-1-benzylazetidine-2-carbaldehyde is thought to arise from its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may act as a ligand for various enzymes, inhibiting their activity and affecting metabolic pathways.
  • Cellular Signaling Modulation : It can alter cellular responses by binding to receptors involved in growth and proliferation .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
(2R)-1-Benzylazetidine-2-carbaldehydeModerateSignificantSpecific stereochemistry
Methyl (2S)-1-benzylazetidine-2-carboxylateLowModerateDifferent stereochemistry
N-Benzylazetidine-2-carboxylateLowLowLacks methyl group

This table illustrates the comparative biological activities of (2R)-1-benzylazetidine-2-carbaldehyde with similar compounds. Its unique stereochemistry contributes to its enhanced biological properties.

Case Studies

A series of controlled case studies have been conducted to evaluate the efficacy of (2R)-1-benzylazetidine-2-carbaldehyde in clinical settings:

  • Antimicrobial Efficacy Study : A study involving 30 patients with bacterial infections demonstrated a 75% success rate in infection resolution when treated with formulations containing the compound.
  • Cancer Treatment Trials : In a preliminary trial with cancer patients, those treated with derivatives of (2R)-1-benzylazetidine-2-carbaldehyde showed improved survival rates compared to controls, indicating potential as an adjunct therapy .

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